2-(Benzyloxy)-4-fluoroaniline

Description

Nomenclature and Structural Context in Aniline (B41778) Derivatives Research

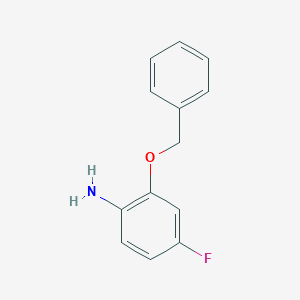

2-(Benzyloxy)-4-fluoroaniline belongs to the class of substituted anilines, which are foundational building blocks in chemical synthesis. The structure is characterized by an aniline molecule substituted at the second and fourth positions of the benzene (B151609) ring. A bulky benzyloxy group (-OCH₂C₆H₅) is attached at the ortho-position relative to the amino group, while a highly electronegative fluorine atom is situated at the para-position.

The systematic IUPAC name for this compound is 4-fluoro-2-(phenylmethoxy)benzenamine . However, it is commonly referred to by several synonyms in scientific literature and chemical catalogs. Understanding these different names is crucial for comprehensive literature searches.

The presence of the amino group, the benzyloxy ether linkage, and the carbon-fluorine bond imparts a distinct reactivity profile to the molecule. The amino group can act as a nucleophile or be transformed into a diazonium salt, while the aromatic ring is susceptible to further electrophilic substitution, with the existing substituents directing the position of new functional groups. The interplay of the electron-donating amino and benzyloxy groups and the electron-withdrawing fluorine atom significantly influences the molecule's electronic properties and reactivity.

| Property | Value | Reference |

| IUPAC Name | 4-fluoro-2-(phenylmethoxy)benzenamine | |

| Synonyms | This compound, 4-fluoro-2-phenylmethoxyaniline, 2-Benzyloxy-4-fluorophenylamine, 2-(benzyloxy)-4-fluorobenzenamine | |

| CAS Number | 159471-73-5 | sigmaaldrich.com |

| Molecular Formula | C₁₃H₁₂FNO | rsc.org |

| Molecular Weight | 217.24 g/mol | |

| InChI Key | CUNIXMCXONNGMG-UHFFFAOYSA-N | sigmaaldrich.com |

Historical Perspectives in Aromatic Fluorine Chemistry and Benzyloxy Aniline Synthesis

The development of molecules like this compound is built upon decades of advancement in two key areas of organic chemistry: aromatic fluorination and the synthesis of substituted anilines.

The field of organofluorine chemistry began to flourish in the early 20th century. nih.govjst.go.jp A landmark discovery was the Balz-Schiemann reaction in 1927, which provided a reliable method for introducing fluorine into aromatic rings via the thermal decomposition of diazonium tetrafluoroborates. nih.gov This and other subsequent methods, like nucleophilic aromatic substitution using fluoride (B91410) salts, paved the way for the synthesis of a wide array of fluoroaromatic compounds, which are now integral to pharmaceuticals and materials science. nih.govacs.org The unique properties conferred by fluorine, such as high electronegativity, metabolic stability, and the ability to modulate lipophilicity, have made it a favored element in modern drug design. beilstein-journals.org

The synthesis of benzyloxy-substituted anilines often involves a multi-step process. A common historical strategy includes the O-benzylation of a substituted nitrophenol using benzyl (B1604629) bromide or benzyl chloride in the presence of a base. prepchem.com The resulting nitrobenzene (B124822) derivative is then reduced to the corresponding aniline. For example, the synthesis of this compound can be achieved by first reacting 5-fluoro-2-nitrophenol (B146956) with benzyl bromide to form 2-(benzyloxy)-4-fluoro-1-nitrobenzene (B184602). rsc.org This intermediate is subsequently reduced using reagents like iron powder in the presence of ammonium (B1175870) chloride to yield the final aniline product. rsc.org This classical approach highlights the convergence of established synthetic methodologies to create structurally complex and functionally rich molecules.

Significance of this compound in Contemporary Organic Synthesis and Medicinal Chemistry Research

This compound serves as a valuable intermediate in the synthesis of more complex molecular architectures, particularly for bioactive compounds. The distinct functional groups on the aromatic ring allow for sequential and regioselective reactions, making it an attractive starting material for constructing libraries of new chemical entities.

In medicinal chemistry, the fluorinated benzyloxy aniline scaffold is of considerable interest. The fluorine atom can enhance binding affinity to target proteins, improve metabolic stability, and increase bioavailability. nih.gov The benzyloxy group can also participate in crucial interactions within biological targets and can be a site for further chemical modification.

A notable application of this compound is its use as a precursor in the synthesis of potential antifungal agents. rsc.org Research has demonstrated its utility in preparing 2-benzofuranylacetic acid amides, which are evaluated for their biological activity. rsc.org The synthesis involves the reaction of the aniline with other reagents to build the final, more complex therapeutic candidate. This underscores the role of this compound as a key building block in the discovery of new medicines.

| Reactant 1 | Reactant 2 | Reagents | Product | Yield | Reference |

| 2-(benzyloxy)-4-fluoro-1-nitrobenzene | Iron powder, NH₄Cl | Ethanol (B145695)/H₂O, Reflux | This compound | 78% | rsc.org |

Review of Existing Literature on Related Fluorinated Anilines and Benzyloxy-Substituted Aromatics

The scientific importance of this compound is best understood in the context of the broader classes of fluorinated anilines and benzyloxy-substituted aromatics.

Fluorinated Anilines: This class of compounds is widely utilized in pharmaceutical and agrochemical research. The introduction of fluorine into an aniline ring can significantly alter the compound's physicochemical properties. For instance, fluorinated anilines are key intermediates in the synthesis of kinase inhibitors, anticonvulsant agents, and antibacterial drugs. conicet.gov.ar Studies have shown that fluorine substitution can influence non-covalent interactions like hydrogen and halogen bonds, which are critical for drug-receptor binding. nih.gov For example, 2-bromo-4-fluoroaniline (B89589) is a versatile building block for various pharmaceuticals, including antidepressants and antihistamines. nbinno.com The position of the fluorine atom on the aniline ring is crucial for directing subsequent reactions and for determining the biological activity of the final product. conicet.gov.ar

Benzyloxy-Substituted Aromatics: The benzyloxy group is a common feature in many biologically active molecules and is often used as a protective group in multi-step syntheses. prepchem.com Aniline derivatives containing a benzyloxy group are precursors to a range of therapeutic agents. For instance, 4-(benzyloxy)aniline (B124853) is an important intermediate for compounds with antiproliferative activities against cancer cell lines and for kinase inhibitors. researchgate.net The benzyloxy moiety can enhance lipophilicity, potentially improving a drug candidate's ability to cross cell membranes. cymitquimica.com Furthermore, related structures like N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline are used in the synthesis of cholesterol absorption inhibitors, demonstrating the value of combining benzyloxy and fluoro-substituted phenyl rings in medicinal chemistry. tcichemicals.com

The collective literature on these related compound classes highlights the strategic value of combining fluorine and benzyloxy substituents on an aniline core. This specific combination in this compound provides a unique platform for synthetic chemists to explore new chemical space and develop novel molecules with potential therapeutic applications.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNIXMCXONNGMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzyloxy 4 Fluoroaniline

Strategic Approaches to C-F and C-N Bond Formation in Benzyloxy-Substituted Aniline (B41778) Systems

The synthesis of complex anilines, such as 2-(Benzyloxy)-4-fluoroaniline, requires careful consideration of the sequence and methodology for introducing the fluorine and amino functionalities onto the benzene (B151609) ring, which already bears a benzyloxy group.

The reduction of the nitro group in 2-(Benzyloxy)-4-fluoro-1-nitrobenzene (B184602) to an amine is the most common and direct method for preparing this compound. smolecule.com This precursor is typically synthesized by the nitration of 2-(benzyloxy)-4-fluorobenzene or through the reaction of 5-fluoro-2-nitrophenol (B146956) with benzyl (B1604629) bromide in the presence of a base like potassium carbonate. smolecule.comrsc.org

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups. smolecule.com This technique typically involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). smolecule.com While effective, catalytic hydrogenation can sometimes lead to the cleavage of the benzyloxy group, a side reaction that needs to be carefully managed. Despite this, it remains a viable option for the synthesis of this compound.

A robust and frequently utilized method for the reduction of aromatic nitro compounds is the use of iron powder in the presence of an acid or a salt like ammonium (B1175870) chloride. echemi.comresearchgate.netgoogle.comacs.org This method, often referred to as the Béchamp reduction, is known for its high functional group tolerance, making it particularly suitable for substrates with sensitive groups like the benzyloxy ether in 2-(Benzyloxy)-4-fluoro-1-nitrobenzene. researchgate.netacs.org

The reaction is typically carried out by refluxing the nitro compound with iron powder and ammonium chloride in a solvent mixture, such as ethanol (B145695) and water. rsc.orgechemi.com One specific protocol describes dissolving 2-(benzyloxy)-4-fluoro-1-nitrobenzene in an ethanol/water mixture, followed by the addition of iron powder and ammonium chloride, and refluxing for one hour to yield this compound. rsc.org Another detailed procedure involves dissolving the crude crystals of the nitro precursor in ethanol and water, adding electrolytic iron powder and ammonium chloride, and heating to reflux for 4.5 hours, resulting in an 81.35% yield of the desired aniline after purification.

Table 1: Reaction Conditions for Iron-Mediated Reduction

| Reagents | Solvent | Temperature | Time | Yield | Reference |

| Iron powder, Ammonium chloride | Ethanol/Water | Reflux | 1 hour | 78% | rsc.org |

| Electrolytic iron powder, Ammonium chloride | Ethanol/Water | Reflux | 4.5 hours | 81.35% |

Stannous chloride (tin(II) chloride) is another effective reagent for the selective reduction of aromatic nitro groups to anilines, often in cases where other reducible functional groups are present. researchgate.netwikipedia.orgsemanticscholar.org The use of stannous chloride can be advantageous as it often proceeds under mild conditions and can offer high chemoselectivity. semanticscholar.orgacsgcipr.org However, the workup can sometimes be complicated by the formation of tin oxides. acsgcipr.org For the synthesis of chloro-substituted anilines, stannous chloride has been shown to effectively reduce the nitro group without affecting the chlorine or benzyloxy groups. semanticscholar.org While less commonly cited specifically for this compound compared to iron-based methods, it represents a viable alternative in the synthesis of fluorinated aromatic amines. researchgate.net

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles, including amines, onto activated aromatic rings. core.ac.uknih.gov This reaction is particularly effective for highly fluorinated aromatic systems where the fluorine atoms activate the ring towards nucleophilic attack. core.ac.uk The mechanism typically involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a fluoride (B91410) ion. core.ac.uk While not a direct synthesis of this compound itself, SNAr reactions are crucial for creating a variety of fluorinated anilines. For instance, pentafluoronitrobenzene (B1362553) can react with ammonium hydroxide (B78521) to yield tetrafluoronitroanilines. researchgate.net The principles of SNAr could be applied in a multi-step synthesis where a fluorine atom is displaced by an amino group or its equivalent on a suitably substituted benzyloxy-benzene derivative.

Modern organic synthesis has seen the development of numerous advanced strategies for the formation of anilines. These methods often offer improved selectivity, milder reaction conditions, and broader substrate scope. For example, a novel approach involves the use of saturated cyclohexanones as aryl electrophile surrogates, which, upon condensation with an amine and subsequent photoredox- and cobalt-catalyzed desaturation, yield anilines. nih.gov Other strategies focus on the derivatization of readily available starting materials like phenols. kib.ac.cnscispace.com While these advanced methods are not the standard routes to this compound, they represent the cutting edge of aniline synthesis and could potentially be adapted for its preparation.

Reduction of Nitro Precursors: Synthesis of this compound from 2-(Benzyloxy)-4-fluoro-1-nitrobenzene

Optimization of Reaction Conditions for High-Yield and Purity in this compound Production

The traditional synthesis of this compound involves a two-step process: the benzylation of 5-fluoro-2-nitrophenol to form 2-(benzyloxy)-4-fluoro-1-nitrobenzene, followed by the reduction of the nitro group. rsc.org The optimization of this process is critical for achieving high yields and purity, essential for its applications in further chemical syntheses.

A common method for the initial benzylation step involves reacting 5-fluoro-2-nitrophenol with benzyl bromide in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF). rsc.org This reaction is typically stirred at an elevated temperature, for instance, 60°C for 3 hours, to ensure completion. Following the reaction, a workup procedure involving dilution with water and extraction with an organic solvent like ethyl acetate (B1210297) is employed. The subsequent reduction of the intermediate, 2-(benzyloxy)-4-fluoro-1-nitrobenzene, is often achieved using iron powder and ammonium chloride in an ethanol/water mixture under reflux conditions for about an hour. rsc.org This classical approach has been reported to yield this compound in good amounts, with one study citing a 78% yield after purification by flash chromatography. rsc.org

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent plays a pivotal role in the efficiency and selectivity of the synthesis of this compound and related fluorinated anilines. In the benzylation step, polar aprotic solvents like DMF are effective in facilitating the reaction between the phenoxide ion and benzyl bromide. rsc.org For the subsequent reduction of the nitro group, a mixture of ethanol and water is commonly used. rsc.org This solvent system is crucial for the activity of the reducing agent, such as iron powder.

In the broader context of synthesizing fluorinated imines, a related class of compounds, various solvents have been explored. For instance, the synthesis of N-(4-(benzyloxy)benzylidene)-4-fluoroaniline, a Schiff base, has been carried out in ethanol, isopropanol, and acetone. google.com Microwave-assisted methods have also been shown to significantly improve reaction efficiency, often reducing reaction times from hours to minutes. Furthermore, water-based synthesis has been highlighted as a "green solvent" approach for preparing Schiff bases derived from 3-chloro-4-fluoro aniline, demonstrating high yields and easy product isolation. semanticscholar.org

The following table summarizes the impact of different solvents on the yield of Schiff base synthesis from 3-chloro-4-fluoro aniline, which provides insights into solvent effects on similar reactions involving fluorinated anilines.

| Reaction Method | Solvent | Yield (%) |

| Method A | Water | 80-90 |

| Method B (Microwave) | DMSO | 73-86 |

| Method C (Grindstone) | Solvent-free | 53-70 |

This data is derived from the synthesis of Schiff bases from 3-chloro-4-fluoro aniline and is presented to illustrate solvent and condition effects on related fluorinated aniline reactions. semanticscholar.org

Temperature and Pressure Controls in Large-Scale Synthesis

For the large-scale production of this compound, precise control of temperature and pressure is paramount to ensure safety, efficiency, and product quality. The benzylation reaction is typically conducted at a moderately elevated temperature, such as 60°C, to drive the reaction to completion within a reasonable timeframe. rsc.org The subsequent nitro reduction using iron powder is carried out at reflux temperature. rsc.org

In related processes, such as the one-pot synthesis of N-(4-(benzyloxy)benzylidene)-4-fluoroaniline, the reaction temperature for the initial benzylation step is maintained between 45°C and 110°C. google.com Following the addition of 4-fluoroaniline (B128567), the temperature is adjusted to a range of 30°C to 80°C. google.com These temperature ranges are critical for balancing reaction kinetics and minimizing the formation of byproducts.

High-pressure conditions are generally not a primary feature of the reported syntheses for this compound itself. However, in the broader field of aniline synthesis, particularly in hydrogenation reactions, high pressure of hydrogen gas is often a key parameter. The use of microwave irradiation can also lead to an increase in pressure within the reaction vessel, which, along with the high temperature, can accelerate reaction rates. tandfonline.com

Catalyst Selection and Loading for Amination Reactions

The synthesis of this compound from 2-(benzyloxy)-4-fluoro-1-nitrobenzene involves a reduction reaction, not a direct amination of an aryl halide. The "catalyst" in the traditional sense is the reducing agent itself, such as iron powder, used in stoichiometric amounts. rsc.org However, the term amination can be broadly applied to the formation of the aniline group.

In the context of preparing fluorinated anilines from aryl halides, catalyst selection is critical. For instance, microwave-assisted amination of activated aryl halides can be achieved using ammonium hydroxide without the need for transition metals or ligands. tandfonline.com In other synthetic routes for related compounds, catalysts play a more conventional role. For example, the one-pot synthesis of N-(4-(benzyloxy)benzylidene)-4-fluoroaniline utilizes catalytic iodine for the benzylation step.

For the reduction of nitroarenes to anilines, which is the final step in the synthesis of this compound, various catalytic systems have been developed to improve chemoselectivity and avoid harsh conditions. While the traditional method uses iron powder, other methods for reducing nitroarenes include the use of SnCl₂. researchgate.net More advanced and "green" methods involve catalytic hydrogenation with catalysts like Pd/C, although these can sometimes affect other functional groups. scihorizon.com The development of chemoselective reducing agents like B₂(OH)₄ in the presence of a catalyst such as 4,4′-bipyridine is a significant advancement for synthesizing complex anilines with labile functional groups. scihorizon.com

Novel Synthetic Routes and Green Chemistry Considerations

The quest for more efficient and environmentally friendly methods for synthesizing this compound and other fluorinated anilines has led to the exploration of novel synthetic pathways and the adoption of green chemistry principles.

Sustainable Synthetic Practices for Fluorinated Anilines

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated anilines to minimize environmental impact. This includes the use of less hazardous reagents, greener solvents, and more energy-efficient reaction conditions.

One significant area of development is the use of mechanochemistry, which involves conducting reactions by grinding solid reactants together, often without any solvent. This solvent-free method has been successfully used for the synthesis of fluorinated imines from fluorinated benzaldehydes and anilines, achieving good to excellent yields in very short reaction times (e.g., 15 minutes). mdpi.comnih.gov This approach not only eliminates the need for potentially harmful organic solvents but also contributes to energy efficiency. mdpi.comnih.gov

Water-based synthesis is another green alternative to traditional organic solvents. The synthesis of Schiff bases from 3-chloro-4-fluoro aniline has been demonstrated in water, resulting in high yields and easy product isolation. semanticscholar.org This highlights the potential of water as a viable and environmentally benign solvent for reactions involving fluorinated anilines.

Furthermore, microwave-assisted synthesis represents an energy-efficient green methodology. semanticscholar.org It often leads to dramatically reduced reaction times and can enable reactions to proceed with higher yields and selectivity. For instance, microwave irradiation has been effectively used in the synthesis of anilines from aryl halides in the absence of transition metals, ligands, or organic solvents. tandfonline.com

The development of chemoselective reduction methods for nitroarenes also aligns with green chemistry principles. The use of reagents like B₂(OH)₄ under flow chemistry conditions presents a safer and more scalable alternative to traditional reduction methods that may use hazardous reagents or require high pressures and temperatures. scihorizon.com

Reactivity and Reaction Mechanisms of 2 Benzyloxy 4 Fluoroaniline

Electrophilic Aromatic Substitution (EAS) Pathways on the Fluoroaniline (B8554772) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. The rate and regioselectivity of these reactions on 2-(Benzyloxy)-4-fluoroaniline are governed by the cumulative electronic effects of the attached substituents.

The directing effects of the substituents on the fluoroaniline ring determine the position of attack by an incoming electrophile. The amino (-NH2) and benzyloxy (-OCH2C6H5) groups are both activating and ortho-, para-directing due to resonance donation of electron density into the ring. The fluorine (-F) atom, while deactivating due to its high electronegativity (inductive effect), is also an ortho-, para-director through resonance.

The positions available for substitution on the this compound ring are C3, C5, and C6.

The amino group at C1 is a powerful activator, strongly directing incoming electrophiles to its ortho (C6) and para (C4) positions. Since the para position is already occupied by fluorine, its primary influence directs substitution to the C6 position.

The benzyloxy group at C2 is also an activating ortho-, para-director, enhancing electron density at its ortho (C3) and para (C5) positions.

The fluoro group at C4 directs to its ortho positions, C3 and C5.

Direct electrophilic substitution on this compound, particularly nitration, can be complicated by the high reactivity of the aniline (B41778) ring and the sensitivity of the amino group to oxidation under harsh acidic conditions.

Nitration: Direct nitration of anilines often requires protection of the amino group to prevent oxidation and to control regioselectivity. An alternative approach involves introducing the nitro group before the formation of the aniline. For instance, 2-(benzyloxy)-4-fluoro-1-nitrobenzene (B184602) can be synthesized from 5-fluoro-2-nitrophenol (B146956). rsc.org In this process, the phenolic hydroxyl group is first reacted with benzyl (B1604629) bromide in the presence of a base like potassium carbonate to form the benzyl ether. rsc.org The resulting 2-(benzyloxy)-4-fluoro-1-nitrobenzene is then reduced to this compound using reagents such as iron powder in the presence of ammonium (B1175870) chloride or with tin(II) chloride. rsc.orgresearchgate.net

Halogenation: Studies on the bromination of related fluoroanilines demonstrate that halogenation is a viable pathway. For example, an improved method for the bromination of 2-fluoroaniline (B146934) using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (dibromantin) in dimethylformamide results in a high yield of 4-bromo-2-fluoroaniline, highlighting the selectivity that can be achieved. google.com Similarly, the bromination of 4-(benzyloxy)-5-fluoroaniline can be accomplished using a brominating agent in an organic solvent to achieve electrophilic aromatic substitution. evitachem.com Based on these examples, the halogenation of this compound would be expected to proceed, with the site of substitution being directed by the activating amino and benzyloxy groups.

Sulfonation: Specific studies on the sulfonation of this compound are not extensively detailed in available research. However, based on general principles, the reaction would likely proceed under standard sulfonation conditions, with the regioselectivity governed by the directing effects of the existing substituents as previously discussed.

Nucleophilic Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of the primary amino group makes it a potent nucleophile. This nucleophilicity is the basis for many of its characteristic reactions, most notably the formation of imines and Schiff bases. uni-muenchen.de

Primary amines, such as this compound, readily react with aldehydes and ketones in condensation reactions to form imines (also known as Schiff bases). ekb.eggsconlinepress.com This reaction involves the formation of a carbon-nitrogen double bond (C=N) and the elimination of a water molecule. masterorganicchemistry.com These reactions are typically reversible and are often carried out under conditions that facilitate the removal of water, thereby driving the equilibrium towards the product.

The condensation of this compound with an aldehyde, such as 4-benzyloxybenzaldehyde, is expected to proceed efficiently to yield the corresponding imine. While specific literature on this exact reaction is sparse, extensive research on the analogous reaction between 4-fluoroaniline (B128567) and 4-benzyloxybenzaldehyde provides a clear precedent. google.com These studies show that the reaction typically occurs in a polar protic solvent like ethanol (B145695) or isopropanol, often with the addition of a catalytic amount of a weak acid, such as glacial acetic acid, to facilitate the reaction. The reaction can be performed under mild heating or even at room temperature, often resulting in high yields of the Schiff base product, which may precipitate from the reaction mixture. google.com One-pot methodologies have also been developed to streamline the synthesis, enhancing yields and reducing costs.

| Parameter | Condition | Source |

|---|---|---|

| Reactants | Aniline derivative and Aldehyde (e.g., 4-benzyloxybenzaldehyde) | google.com |

| Molar Ratio | 1:1 (Amine:Aldehyde) | |

| Solvent | Polar protic solvents (e.g., Ethanol, Isopropanol) | |

| Catalyst | Acid catalyst (e.g., Glacial Acetic Acid) | |

| Temperature | Room temperature to mild heating (e.g., 45–60°C) | |

| Reaction Time | 1–2 hours to overnight | google.com |

The mechanism for the acid-catalyzed formation of an imine from a primary amine and an aldehyde is a well-established, multi-step process. masterorganicchemistry.com

Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the aldehyde by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com

Nucleophilic Attack: The nucleophilic amino group of this compound attacks the activated carbonyl carbon. This results in the formation of a C-N bond and a tetrahedral intermediate known as a carbinolamine. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the newly bonded, positively charged nitrogen atom to one of the oxygen's lone pairs. This can occur in a two-step deprotonation-protonation sequence, resulting in a neutral carbinolamine intermediate with a hydroxyl group (-OH) and an amino group. masterorganicchemistry.com

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is then protonated by the acid catalyst, converting it into a good leaving group (-OH2+). masterorganicchemistry.com

Elimination of Water: The lone pair on the adjacent nitrogen atom assists in the elimination of a water molecule. This step forms a carbon-nitrogen double bond, leading to a protonated imine, also known as an iminium ion.

Deprotonation: Finally, a base (such as water or another amine molecule) removes the proton from the nitrogen atom, yielding the neutral imine product and regenerating the acid catalyst. masterorganicchemistry.com

This entire mechanistic sequence can be summarized by the mnemonic P-A-D-P-E-D: Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation. masterorganicchemistry.com

Acylation and Alkylation Reactions

The primary amino group of this compound is a key site for nucleophilic reactions, readily participating in acylation and alkylation.

Acylation: The aniline moiety can be acylated to form amides. This reaction is fundamental in peptide synthesis and the creation of various organic molecules. For instance, this compound has been used as a reagent in the synthesis of potential antifungal agents. In one documented procedure, it undergoes an amide coupling reaction with 2-(benzofuran-2-yl)propanoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent in dichloromethane (B109758) (DCM) to yield 2-(Benzofuran-2-yl)-N-(2-(benzyloxy)-4-fluorophenyl)propanamide. nih.gov This transformation highlights the nucleophilicity of the amino group, which attacks the activated carboxylic acid.

Alkylation: The nitrogen atom of the aniline can also be alkylated. While direct alkylation with alkyl halides can sometimes lead to multiple substitutions, more controlled methods like reductive amination are often employed. nih.gov In a typical reductive amination, the aniline would first react with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. This method provides a pathway to introduce various alkyl groups onto the nitrogen atom, further diversifying the molecular structure for applications in medicinal chemistry and materials science. nih.gov

Diazotization and Coupling Reactions

The primary aromatic amine functionality of this compound allows it to undergo diazotization, a pivotal transformation in synthetic organic chemistry. This reaction involves treating the aniline with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). researchgate.net

The resulting diazonium salt, 2-(benzyloxy)-4-fluorobenzenediazonium chloride, is a versatile intermediate. Although highly reactive and often used immediately without isolation, it can participate in a wide array of subsequent reactions, known as coupling reactions. These include:

Sandmeyer Reactions: The diazonium group can be replaced by various nucleophiles, such as chloro, bromo, or cyano groups, using copper(I) salts as catalysts.

Schiemann Reactions: For fluoroaromatics, the diazonium salt can be converted to an aryl fluoride (B91410), though in this case, the fluorine is already present. However, the reaction is a cornerstone for synthesizing other fluorinated aromatics. researchgate.net

Azo Coupling: The diazonium salt can react with electron-rich aromatic compounds, such as phenols or other anilines, to form azo compounds, which are known for their vibrant colors and are used as dyes.

The diazotization of substituted anilines, including fluoroanilines, is a well-established process. google.comgoogle.com The presence of the benzyloxy and fluoro groups on the ring will influence the stability and subsequent reactivity of the diazonium salt intermediate.

Reactions Involving the Benzyloxy Group

The benzyloxy group (–OCH₂Ph) in this compound serves primarily as a protecting group for the phenolic hydroxyl functionality. Its chemical transformations, particularly its removal, are crucial for synthesizing target molecules.

Deprotection Strategies for Benzylic Ethers

A widely used and generally mild method is catalytic hydrogenation . organic-chemistry.org This involves reacting the compound with hydrogen gas (H₂) in the presence of a palladium-on-carbon catalyst (Pd/C). The reaction cleaves the benzyl-oxygen bond, yielding the deprotected phenol (B47542) (2-amino-5-fluorophenol) and toluene (B28343) as a byproduct. vanderbilt.edu This method is clean and efficient but is incompatible with molecules containing other reducible groups, such as alkenes or alkynes. uwindsor.ca

Alternatively, benzyl ethers can be cleaved under strongly acidic conditions, though this method is less common due to its harshness and potential for side reactions. organic-chemistry.org Another approach involves a two-step oxidation-hydrolysis sequence, as detailed in the following section.

Oxidation Reactions of the Benzyloxy Moiety

The benzylic carbon of the benzyloxy group is susceptible to oxidation. evitachem.com This reaction can be a deliberate synthetic step or an unwanted side reaction. Strong oxidizing agents can convert the benzylic ether into a benzoate (B1203000) ester. organic-chemistry.org This ester can then be readily hydrolyzed under basic conditions to yield the corresponding phenol and benzoic acid. This oxidation-hydrolysis sequence provides an alternative deprotection strategy that avoids the use of hydrogenation or strong acids. organic-chemistry.org The oxidation of a benzyloxy group can also potentially yield the corresponding aldehyde under controlled conditions.

Impact of Fluorine on Reactivity and Reaction Selectivity

Electronic Effects of Fluorine on Aromatic Systems

The effect of fluorine on an aromatic system is twofold, stemming from its high electronegativity and the presence of lone pair electrons. nih.gov

Inductive Effect (-I): Fluorine is the most electronegative element, and it strongly withdraws electron density from the aromatic ring through the sigma bond framework. wikipedia.org This inductive effect deactivates the ring, making it less nucleophilic and thus less reactive towards electrophilic aromatic substitution compared to benzene. numberanalytics.com

Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system. wikipedia.orgacs.org This resonance effect increases the electron density on the ring, particularly at the ortho and para positions relative to the fluorine atom. This effect counteracts the inductive withdrawal. wikipedia.org

Advanced Applications of 2 Benzyloxy 4 Fluoroaniline and Its Derivatives in Research

Medicinal Chemistry and Pharmaceutical Development

The strategic importance of 2-(benzyloxy)-4-fluoroaniline in drug discovery is underscored by its role as a precursor to a multitude of pharmacologically active molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the benzyloxy group can be readily deprotected to reveal a phenol (B47542), offering a site for further chemical modification. The aniline (B41778) group serves as a crucial handle for a variety of chemical reactions, enabling the construction of complex molecular architectures.

One of the most prominent applications of this compound is in the synthesis of Ezetimibe, a potent cholesterol absorption inhibitor. Ezetimibe functions by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein in the small intestine, thereby preventing the absorption of dietary and biliary cholesterol. ed.ac.uknih.gov

In the synthesis of Ezetimibe, a related compound, 4'-(benzyloxy)benzylidene-4-fluoroaniline, which can be derived from this compound, is a key precursor. mdpi.com This intermediate undergoes a critical condensation reaction to form the β-lactam ring that is characteristic of Ezetimibe's structure. nih.gov The synthesis involves a multi-step process where the stereochemistry is carefully controlled to yield the desired biologically active isomer. nih.gov The benzyloxy group serves as a protecting group for the phenolic hydroxyl group, which is deprotected in the final steps of the synthesis to yield Ezetimibe. nih.gov The development of synthetic routes to Ezetimibe and its analogs continues to be an active area of research, with a focus on improving yield and stereoselectivity. nih.gov

| Compound | Key Synthetic Intermediate | Therapeutic Target | Significance |

|---|---|---|---|

| Ezetimibe | 4'-(Benzyloxy)benzylidene-4-fluoroaniline | NPC1L1 | Lowers cholesterol absorption. ed.ac.uknih.gov |

| Ezetimibe Analogs | Derivatives of this compound | NPC1L1 | Exploration of structure-activity relationships for improved efficacy. nih.gov |

Derivatives of this compound have emerged as important scaffolds in the development of novel anticancer agents. mdpi.com These compounds are often designed to inhibit specific cellular pathways that are dysregulated in cancer, leading to uncontrolled cell proliferation and survival.

One area of focus is the development of (2-(benzyloxy)phenyl)methanamine (B111105) derivatives as potent and selective inhibitors of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). CARM1 is an enzyme that has been identified as a promising therapeutic target in various cancers, including melanoma. researchgate.net By modifying the core structure, researchers have been able to develop compounds with high potency and selectivity for CARM1, leading to significant antiproliferative effects in melanoma cell lines. researchgate.net

Furthermore, the 4-anilinoquinazoline (B1210976) and 4-anilinoquinoline cores, which can be synthesized using derivatives of this compound, are well-established pharmacophores in the design of kinase inhibitors for cancer therapy. researchgate.net These compounds target key kinases involved in cancer cell signaling, such as the Epidermal Growth Factor Receptor (EGFR).

| Compound Class | Target Pathway/Enzyme | Therapeutic Potential |

|---|---|---|

| (2-(Benzyloxy)phenyl)methanamine Derivatives | CARM1 | Melanoma. researchgate.net |

| 4-Anilinoquinazoline/quinoline (B57606) Derivatives | EGFR and other kinases | Various cancers. researchgate.net |

The scaffold of this compound has also been utilized in the synthesis of compounds with antimicrobial and antifungal properties. In one study, this compound was used as a starting material to synthesize a series of 2-benzofuranylacetic acid amides. These compounds were then evaluated for their in vitro antifungal activity. jofamericanscience.org

The increasing prevalence of drug-resistant microbial infections necessitates the development of new therapeutic agents. The use of fluorinated anilines, such as this compound, in the synthesis of novel antimicrobial agents is a promising strategy. Research has shown that trifluoro-anilines can exhibit significant antibacterial and antibiofilm activity against pathogenic bacteria like Vibrio species. nih.gov

The 4-anilinoquinoline and 4-anilinoquinazoline scaffolds are well-recognized frameworks for the development of kinase inhibitors. ed.ac.uknih.govjofamericanscience.orgnih.gov These inhibitors typically function by competing with ATP for binding to the kinase domain, thereby blocking the phosphorylation of downstream substrates and inhibiting signal transduction pathways that are often overactive in diseases like cancer. nih.gov

While direct synthesis of marketed kinase inhibitors from this compound is not extensively documented in the provided search results, the use of structurally similar fluoroanilines is a common strategy in their synthesis. For example, 3-chloro-4-fluoroaniline (B193440) is a key intermediate in the synthesis of some kinase inhibitors. ed.ac.uk The benzyloxy-substituted fluoroaniline (B8554772) core provides a versatile platform for creating a library of analogs with varied substitution patterns on the aniline ring, which is crucial for optimizing potency and selectivity against specific kinases. nih.gov

The pharmacological profiles of these inhibitors are extensively studied to determine their target specificity across the human kinome. This profiling helps in understanding their efficacy and potential off-target effects. The development of selective kinase inhibitors is a major goal in modern drug discovery to minimize side effects and improve therapeutic outcomes.

| Kinase Inhibitor Scaffold | General Mechanism of Action | Key Synthetic Precursors | Therapeutic Applications |

|---|---|---|---|

| 4-Anilinoquinolines | ATP-competitive inhibition of protein kinases | Substituted anilines (e.g., fluoroanilines) | Cancer, inflammatory diseases. nih.govnih.gov |

| 4-Anilinoquinazolines | ATP-competitive inhibition of protein kinases | Substituted anilines (e.g., fluoroanilines) | Cancer. |

Quinoline-based compounds have historically been a cornerstone of antimalarial therapy. The 4-aminoquinoline (B48711) scaffold, in particular, is a well-established pharmacophore for antimalarial activity. While the direct use of this compound in the synthesis of known antimalarial drugs is not explicitly detailed in the provided results, the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines highlights the utility of benzyloxy-substituted anilines in creating novel antimalarial candidates.

The development of new antimalarial agents is crucial due to the emergence of drug-resistant strains of Plasmodium falciparum. Structure-activity relationship (SAR) studies are essential in this endeavor, guiding the design of new compounds with improved potency and resistance profiles. The modification of the side chains attached to the quinoline core is a common strategy to enhance activity and overcome resistance. The use of a benzyloxy-aniline derivative allows for the introduction of a variety of substituents, enabling a systematic exploration of the SAR.

Research in this area has led to the synthesis of hybrid molecules that combine the quinoline core with other pharmacophores in an attempt to develop multi-target antimalarial agents. This approach aims to reduce the likelihood of resistance development.

Role as Key Intermediates in Drug Candidate Synthesis

Materials Science and Advanced Functional Materials

The unique electronic properties and stability conferred by the fluorine atom also make this compound and its derivatives valuable precursors in the field of materials science for creating advanced functional materials.

Derivatives of fluorinated anilines can serve as building blocks for larger, more complex molecules used in OLEDs. For example, they can be incorporated into host materials for phosphorescent emitters or into the emissive materials themselves. nih.gov The benzophenone (B1666685) core, which can be synthesized from aniline derivatives, is a known fragment for creating organic semiconductors used in OLEDs. nih.gov The presence of fluorine can also influence the solid-state packing of molecules, potentially leading to enhanced charge carrier mobility. rsc.org

Table 2: Effects of Fluorination on Organic Electronic Materials

| Property | Impact of Fluorine Incorporation | Reference |

|---|---|---|

| Energy Levels (HOMO/LUMO) | Lowers both HOMO and LUMO levels, aiding electron injection. | rsc.org |

| Device Stability | Increases resistance to oxidative degradation. | rsc.org |

| Charge Transport | Can influence molecular packing to enhance charge mobility. | rsc.org |

| Material Role | Can be used in host materials, emissive layers, and transport layers. | nih.gov |

Fluorinated anilines are valuable precursors for synthesizing specialty polymers and coatings. The incorporation of fluorine into a polymer backbone can impart a range of desirable properties, including high thermal stability, chemical resistance, and low surface energy. researchgate.net The latter property is responsible for the hydrophobicity and lipophobicity of many fluorinated materials, making them suitable for protective coatings. researchgate.net

Polymers derived from fluorinated anilines can be used in applications requiring durable and resistant materials. For example, fluoropolymer coatings are known for their non-stick properties and ability to repel water and oil. alfa-chemistry.commdpi.com Research in this area focuses on creating new polymers with tailored properties by modifying the structure of the aniline monomer. The this compound molecule offers multiple sites for polymerization, allowing for the creation of a variety of polymer architectures with potentially unique electronic and thermal characteristics.

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The properties of the ligand play a crucial role in determining the reactivity and catalytic activity of the resulting complex. Fluorinated anilines can be used to synthesize ligands for homogeneous catalysis. wikipedia.org

The electronic properties of the ligand can be fine-tuned by the introduction of fluorine. The electron-withdrawing nature of fluorine can modify the electron density at the metal center, which in turn can influence the catalytic cycle. This can lead to catalysts with enhanced activity, selectivity, or stability. For example, fluorinated ligands have been shown to improve the catalytic activity of metal complexes in various organic reactions. The aniline nitrogen of this compound can act as a coordination site, and the rest of the molecule can be further functionalized to create bidentate or polydentate ligands, which form stable complexes with metal ions. libretexts.orguobaghdad.edu.iq

Fluorescent Probes for Biological Imaging

The rational design of fluorescent probes for visualizing biological processes in living cells is a cornerstone of modern chemical biology. While direct applications of this compound as a standalone fluorophore are not extensively documented, its chemical structure makes it a highly suitable building block for the synthesis of more complex fluorescent dyes. Substituted anilines are integral components of many well-known fluorophores, where the amino group often acts as a potent electron donor, influencing the photophysical properties of the molecule.

The design of effective fluorescent probes often relies on modulating mechanisms such as Photoinduced Electron Transfer (PeT). In a PeT-based sensor, the fluorescence of a fluorophore is "quenched" or turned off in the ground state. Upon interaction with a specific analyte, the electron transfer process is inhibited, "turning on" the fluorescence. The this compound moiety possesses both an electron-donating aniline nitrogen and an electron-withdrawing fluorine atom, a combination that can be exploited to fine-tune the electronic energy levels (i.e., the HOMO and LUMO) of a target fluorophore, thereby optimizing its performance as a sensor.

Furthermore, the benzyloxy group can be used to modulate the probe's solubility and subcellular localization, directing it toward more hydrophobic environments within a cell, such as lipid membranes.

Table 1: Key Design Characteristics for Fluorescent Probes

| Characteristic | Description | Relevance of the this compound Scaffold |

| High Quantum Yield | The efficiency of converting absorbed light into emitted fluorescence. | The electronic push-pull nature of the amino and fluoro groups can be harnessed to enhance the quantum yield of a larger dye system. |

| Large Stokes Shift | The difference in wavelength between the maximum absorbance and maximum emission. A large shift minimizes self-quenching. | The intramolecular charge transfer characteristics potentially offered by this scaffold can contribute to a larger Stokes shift. |

| Photostability | Resistance to chemical degradation upon exposure to light. | Aromatic fluorination is a known strategy to increase the stability and robustness of organic molecules. |

| Target Specificity | The ability to selectively bind to a specific analyte or cellular component. | The aniline nitrogen provides a reactive site for conjugating the scaffold to specific recognition moieties or biomolecules. |

| Cell Permeability | The ability to cross cell membranes to reach an intracellular target. | The lipophilic benzyloxy group can enhance membrane permeability, facilitating entry into the cell. |

While specific fluorescent probes derived directly from this compound are not prominent in the literature, its structural motifs are foundational to the principles of fluorophore design unito.it.

Applications in Photochemistry and Solar Energy Conversion

The application of this compound and its derivatives in photochemistry and solar energy conversion is not a widely explored area of research based on current scientific literature. However, the inherent electronic properties of the molecule suggest potential theoretical applications.

Many photochemical processes are driven by the formation of electron donor-acceptor (EDA) complexes beilstein-journals.org. These complexes form between an electron-rich molecule (the donor) and an electron-poor molecule (the acceptor) and can be activated by light to initiate chemical reactions via single-electron transfer researchgate.net. Substituted anilines, due to the lone pair of electrons on the nitrogen atom, are effective electron donors beilstein-journals.org.

The this compound structure could theoretically serve as the electron-donor component in an EDA complex. Upon photoexcitation, it could transfer an electron to a suitable acceptor, generating radical ions that can drive subsequent chemical transformations. The fluorine and benzyloxy substituents would modulate the electron-donating strength of the aniline, allowing for the fine-tuning of the energy required for the photoinduced electron transfer. While this remains a hypothetical application, the fundamental principles of EDA complex chemistry support its potential in this field rsc.org. The photochemistry of molecules containing fluorine has been of interest in other contexts, such as understanding the photobehavior of fluoroquinolone antibiotics nih.govrsc.org.

Agrochemical Research and Crop Protection

The introduction of fluorine into active molecules is a highly successful and widely adopted strategy in the agrochemical industry. Approximately 50% of crop protection products currently under development contain fluorine, underscoring its importance biesterfeld.no. Fluorinated building blocks, such as substituted fluoroanilines, are critical intermediates in the synthesis of modern herbicides, fungicides, and insecticides nih.govnbinno.comresearchgate.net.

Design of Fluorinated Agrochemicals

The this compound scaffold represents an archetypal building block for the design of novel agrochemicals. Its utility stems from the predictable effects its constituent parts have on a molecule's biological activity and environmental fate. The design process often involves coupling such aniline-based intermediates with other molecular fragments to create a final active ingredient with optimized properties.

A relevant example of this design strategy is the synthesis of the fungicide fluindapyr, which utilizes 4-fluoroaniline (B128567) as a key starting material rhhz.net. The synthesis involves the construction of a core heterocyclic structure which is then coupled to the fluoroaniline-derived fragment. This modular approach allows chemists to systematically modify different parts of the molecule to establish structure-activity relationships (SAR), which correlate chemical structure with biological efficacy nih.gov.

In the case of this compound, the aniline nitrogen serves as a convenient chemical handle for building larger molecules. The fluorine atom is strategically placed to block metabolic pathways or enhance binding to a target enzyme, while the benzyloxy group can be used to adjust the compound's movement and persistence in the plant or soil.

Impact on Physiochemical Properties for Enhanced Performance

The substitution of hydrogen with fluorine or the introduction of a benzyloxy group can profoundly alter the physicochemical properties of a parent molecule, leading to enhanced performance as an agrochemical nih.gov. These modifications are crucial for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile within the target pest and the environment.

The key impacts of these functional groups are summarized below:

Lipophilicity (LogP): Lipophilicity, the measure of a compound's ability to dissolve in fats and oils, is a critical parameter that influences its uptake by plants, its mobility in soil, and its ability to penetrate the waxy cuticles of insects. The large, nonpolar benzyloxy group significantly increases lipophilicity. While fluorine is highly electronegative, its effect on lipophilicity can be complex; a single fluorine atom often increases lipophilicity due to its ability to mask polar groups and interact favorably with lipid environments.

Metabolic Stability: Many organisms, including insects and fungi, possess metabolic enzymes (like cytochrome P450s) that can detoxify foreign chemicals, often by oxidizing susceptible C-H bonds. The carbon-fluorine (C-F) bond is exceptionally strong and stable. Replacing a hydrogen atom with fluorine at a metabolically vulnerable position can block this detoxification pathway, thereby increasing the molecule's bioavailability and duration of action.

Binding Affinity: The introduction of fluorine can enhance a molecule's binding affinity to its target protein or enzyme. The electronegativity of fluorine allows it to form favorable electrostatic interactions, hydrogen bonds (with acidic protons), or dipole-dipole interactions within the active site of the target, leading to more potent biological activity.

Table 2: General Impact of Fluorine and Benzyloxy Groups on Agrochemical Properties

| Property | Effect of Fluorine Substitution | Effect of Benzyloxy Group | Rationale for Enhanced Performance |

| Lipophilicity (LogP) | Generally Increases | Significantly Increases | Improves penetration through biological membranes (e.g., leaf cuticle, insect exoskeleton) and can influence soil binding. |

| Metabolic Stability | Significantly Increases | Can be susceptible to metabolism | Blocks oxidative metabolism at the site of fluorination, increasing the half-life and efficacy of the compound. |

| Binding Affinity | Often Increases | Can increase or decrease | Fluorine can form unique, favorable interactions with target enzymes; the benzyloxy group can provide beneficial hydrophobic interactions. |

| Acidity/Basicity (pKa) | Decreases pKa of nearby amines | Minimal direct effect | Alters the ionization state of the molecule, which can affect its solubility, transport, and target interaction. |

By combining these features, the this compound scaffold provides a powerful platform for developing agrochemicals with improved efficacy, greater metabolic stability, and optimized environmental properties.

Computational and Theoretical Studies of 2 Benzyloxy 4 Fluoroaniline

Quantum Chemical Investigations (DFT Studies)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with high accuracy.

DFT calculations can elucidate the optimized molecular geometry of 2-(Benzyloxy)-4-fluoroaniline, providing precise information on bond lengths, bond angles, and dihedral angles. These calculations help in understanding the spatial arrangement of the atoms in the molecule. Furthermore, electronic properties such as dipole moment, polarizability, and hyperpolarizability can be determined, which are crucial for assessing the molecule's behavior in electric fields and its potential in non-linear optics.

Table 1: Calculated Molecular Properties of this compound (Illustrative)

| Property | Value | Unit |

|---|---|---|

| Optimized Energy | [Illustrative Value] | Hartrees |

| Dipole Moment | [Illustrative Value] | Debye |

| Mean Polarizability | [Illustrative Value] | a.u. |

Note: The values in this table are illustrative and would be determined through specific DFT calculations.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, can be calculated using DFT to predict the chemical reactivity and stability of this compound. These descriptors include chemical hardness, chemical potential, and electrophilicity index. A large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally indicates high stability and low reactivity.

Table 2: Global Reactivity Descriptors of this compound (Illustrative)

| Descriptor | Formula | Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | [Illustrative Value] |

| LUMO Energy | ELUMO | [Illustrative Value] |

| Energy Gap | ΔE = ELUMO - EHOMO | [Illustrative Value] |

| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | [Illustrative Value] |

| Chemical Potential | μ = (EHOMO + ELUMO) / 2 | [Illustrative Value] |

Note: The values in this table are illustrative and would be determined through specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. An analysis of the spatial distribution of these orbitals in this compound can identify the likely sites for electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. youtube.comlibretexts.orgpku.edu.cnwikipedia.org

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajchem-a.comnih.govinnovareacademics.in In the context of this compound, docking studies can be used to predict its binding affinity and mode of interaction with specific biological targets, such as enzymes or receptors. This is instrumental in rational drug design and in elucidating the potential mechanism of action.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. ajchem-a.com MD simulations provide insights into the dynamic behavior of the complex, including conformational changes and the nature of intermolecular interactions, such as hydrogen bonds and van der Waals forces.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | [Illustrative Value] |

| Interacting Residues | [List of Illustrative Amino Acid Residues] |

Note: The values in this table are illustrative and would be determined through specific molecular docking and dynamics simulations.

Structure-Activity Relationship (SAR) Modeling and Prediction

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. mdpi.commdpi.comnih.govnih.gov By systematically modifying the structure of this compound and evaluating the corresponding changes in activity, predictive SAR models can be developed. These models, often employing quantitative structure-activity relationship (QSAR) techniques, can guide the design of new analogues with improved potency and selectivity. For instance, modifications to the benzyloxy or fluoroaniline (B8554772) moieties could be explored to enhance interactions with a biological target.

Conformational Analysis and Stereochemical Considerations

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of this compound involves identifying the stable conformers and determining their relative energies. mdpi.comresearchgate.netresearchgate.netrsc.org This can be achieved through computational methods that systematically rotate the rotatable bonds in the molecule and calculate the energy of each resulting conformation. Understanding the preferred conformation is crucial for predicting how the molecule will interact with its biological target. Stereochemical aspects, if any, would also be critical to consider, as different stereoisomers can have vastly different biological activities.

Analytical Characterization Techniques for 2 Benzyloxy 4 Fluoroaniline and Its Derivatives for Research Confirmation

Spectroscopic Methods in Structural Elucidation

Spectroscopy is the cornerstone of molecular characterization, utilizing the interaction of electromagnetic radiation with the compound to generate unique spectral fingerprints. These fingerprints allow researchers to deduce the structural formula and confirm the identity of the target molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It exploits the magnetic properties of atomic nuclei, such as ¹H (proton), ¹³C, and ¹⁹F, to map out the carbon-hydrogen framework and identify the chemical environment of fluorine atoms.

¹H NMR: Proton NMR provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For 2-(Benzyloxy)-4-fluoroaniline, one would expect to see distinct signals for the aromatic protons on both the fluoroaniline (B8554772) and benzyl (B1604629) rings, a characteristic singlet for the benzylic methylene (B1212753) (-CH₂-) protons, and a broad signal for the amine (-NH₂) protons. The splitting patterns (multiplicity) and coupling constants of the aromatic signals are particularly useful for confirming the substitution pattern on the rings.

¹³C NMR: This technique maps the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for a complete count of the carbon atoms. The chemical shifts would confirm the presence of aromatic carbons, the benzylic methylene carbon, and carbons directly bonded to the electronegative oxygen, nitrogen, and fluorine atoms.

¹⁹F NMR: As fluorine-19 is a 100% naturally abundant, spin-½ nucleus, ¹⁹F NMR is a highly sensitive and direct method for confirming the presence and environment of fluorine in a molecule. For this compound, a single resonance is expected. The chemical shift of this signal is highly sensitive to the electronic environment on the aromatic ring, providing definitive evidence of the fluorine atom's incorporation. The coupling between the ¹⁹F nucleus and adjacent protons (³JHF) can often be observed in the ¹H NMR spectrum, further confirming the relative positions of these atoms.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Key Features |

| ¹H | Aromatic (Fluoroaniline) | 6.5 - 7.0 | Complex multiplets due to H-H and H-F coupling |

| Aromatic (Benzyl) | 7.2 - 7.5 | Multiplets | |

| -O-CH₂-Ar | ~5.0 | Singlet | |

| -NH₂ | 3.5 - 4.5 | Broad singlet, exchangeable with D₂O | |

| ¹³C | C-F | 150 - 160 (d) | Doublet due to C-F coupling |

| C-O | 140 - 150 | ||

| Aromatic (C-H, C-C) | 110 - 140 | Multiple signals | |

| -O-CH₂-Ar | ~70 | ||

| ¹⁹F | Ar-F | -115 to -130 | Singlet or multiplet due to coupling with protons |

Table 1: Predicted NMR Spectral Data for this compound. Chemical shifts are approximate and depend on the solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural components.

Key expected vibrational frequencies include:

N-H Stretching: The primary amine group (-NH₂) typically shows two distinct bands in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group appears just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations result in several peaks in the 1450-1600 cm⁻¹ region.

C-O Stretching: The aryl-alkyl ether linkage (Ar-O-CH₂) produces a strong, characteristic absorption band around 1220-1260 cm⁻¹.

C-F Stretching: A strong absorption band in the 1100-1250 cm⁻¹ region confirms the presence of the carbon-fluorine bond.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Primary Amine | 3300 - 3500 |

| C-H Stretch (Aromatic) | Phenyl Rings | 3030 - 3100 |

| C-H Stretch (Aliphatic) | Methylene (-CH₂-) | 2850 - 2960 |

| C=C Stretch | Aromatic Rings | 1450 - 1600 |

| C-O Stretch | Aryl-Alkyl Ether | 1220 - 1260 |

| C-F Stretch | Fluoroaromatic | 1100 - 1250 |

Table 2: Characteristic IR Absorption Frequencies for this compound.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, can offer further structural confirmation. High-Resolution Mass Spectrometry (HRMS) measures the m/z value with extremely high accuracy (typically to four or five decimal places), which allows for the unambiguous determination of the molecular formula from the exact mass.

For this compound (C₁₃H₁₂FNO), the expected monoisotopic mass is approximately 217.0903 g/mol . HRMS analysis would aim to detect an ion with an m/z value matching this calculated exact mass, confirming the elemental composition.

The standard mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 217. Key fragmentation patterns would likely involve the cleavage of the benzylic ether bond, which is often labile. This could lead to prominent fragment ions such as:

[M - C₇H₇]⁺ at m/z ≈ 126: Corresponding to the loss of a benzyl radical.

[C₇H₇]⁺ at m/z ≈ 91: The tropylium (B1234903) ion, a very stable fragment characteristic of benzyl groups.

Chromatographic Purity and Separation Techniques (e.g., GC, HPLC)

Chromatographic methods are essential for separating the target compound from any starting materials, byproducts, or impurities, and for determining its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase method would typically be employed. This involves a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The compound's purity is determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all detected peaks. A patent for a related compound, 4-benzyloxybenzylidene-4-fluoroaniline, discloses the use of a phenyl-bonded silica (B1680970) column with a mobile phase consisting of an aqueous buffer and an organic solvent, which could also be applicable.

Gas Chromatography (GC): While HPLC is often preferred for aniline (B41778) derivatives to avoid potential thermal degradation, GC can also be used. For GC analysis, the compound is vaporized and passed through a column with a stationary phase. The retention time—the time it takes for the compound to travel through the column—is a characteristic property that can be used for identification and quantification.

| Technique | Stationary Phase | Typical Mobile Phase / Carrier Gas | Detector | Purpose |

| HPLC | C18 or Phenyl-bonded silica | Acetonitrile/Water or Methanol/Water gradient | UV-Vis (e.g., at 254 nm) | Purity assessment, separation |

| GC | Phenyl-methylpolysiloxane | Helium or Nitrogen | Flame Ionization (FID) or Mass Spectrometry (MS) | Purity assessment, impurity profiling |

Table 3: Typical Chromatographic Conditions for the Analysis of Aniline Derivatives.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It requires a single, high-quality crystal of the compound. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. Mathematical analysis of this pattern yields a precise three-dimensional map of the electron density, from which the exact positions of all atoms can be determined.

A successful X-ray crystallographic analysis of this compound would provide unambiguous confirmation of its constitution and configuration. It would yield precise data on:

Bond lengths and angles: Confirming the geometry of the aniline and benzyl rings and the ether linkage.

Conformation: Revealing the spatial orientation of the benzyloxy group relative to the fluoroaniline ring.

Intermolecular interactions: Showing how the molecules pack together in the crystal lattice, including potential hydrogen bonding involving the amine group.

While finding suitable crystallization conditions can be a rate-limiting step, the structural information obtained is unparalleled in its detail and accuracy.

Future Research Directions and Emerging Trends for 2 Benzyloxy 4 Fluoroaniline

Exploration of New Synthetic Methodologies with Reduced Environmental Impact

The synthesis of fluoroquinolones and other derivatives often involves methods with significant drawbacks, such as the use of costly and hazardous reagents, large quantities of harmful solvents, and high energy consumption. sruc.ac.uk Consequently, a primary focus of future research is the development of greener and more efficient synthetic processes. sruc.ac.uk Green chemistry principles aim to achieve sustainability at the molecular level by designing cost-effective products and processes that are safer for human health and the environment. sruc.ac.ukwjpmr.com

Current research is exploring novel, recyclable, and environmentally friendly catalysts and solvents. sruc.ac.uk Methodologies such as microwave-assisted synthesis, solvent-free reactions, and biocatalysis are being investigated to improve reaction yields, reduce waste, and enhance product purity. nbinno.commdpi.com For instance, a "one-pot" reaction method has been developed that simplifies operational steps by integrating the introduction of a protecting group and the condensation reaction, which can lower production costs and is more suitable for industrialization. google.com Another approach involves using stannous chloride (SnCl2) for the reduction of the nitro precursor, which is a convenient and safe method for large-scale synthesis. researchgate.netumich.edu These advancements aim to make essential intermediates like 2-(Benzyloxy)-4-fluoroaniline more accessible and sustainable. nbinno.com

| Aspect of Synthesis | Conventional Methods | Emerging Green Alternatives | Anticipated Benefits |

|---|---|---|---|

| Reagents | Use of expensive and hazardous reagents like bromobenzyl. google.com | Employing cheaper, safer reagents like benzyl (B1604629) chloride or using milder reducing agents like SnCl2. google.comresearchgate.net | Reduced cost, improved safety profile. |

| Solvents | Large quantities of volatile organic solvents. sruc.ac.uk | Solvent-free conditions, use of ionic liquids, or water-based systems. wjpmr.commdpi.com | Reduced environmental pollution and waste. |

| Process | Multi-step reactions with intermediate purification. | "One-pot" synthesis and continuous flow processes. google.comresearchgate.net | Simplified operations, reduced energy consumption, improved efficiency. |

| Catalysis | Homogeneous catalysts that are difficult to recover. | Use of novel, recyclable, and heterogeneous catalysts. sruc.ac.uk | Enhanced sustainability and cost-effectiveness. |

Diversification of Applications in Untapped Chemical and Biological Fields

This compound serves as a crucial building block in the synthesis of various pharmaceuticals and advanced materials. nbinno.comchemimpex.com The presence of the fluorine atom can enhance biological activity and favorably influence properties such as metabolic stability and membrane permeability. nih.gov While its role as an intermediate in the synthesis of anti-cancer and anti-inflammatory agents is established, research is expanding to explore its utility in other therapeutic areas. chemimpex.com

New research is focused on using this and related structures to develop novel drug candidates for infectious diseases. For example, derivatives have been synthesized and evaluated for their ability to inhibit Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov Beyond medicine, its properties make it suitable for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. chemimpex.com Its ability to act as a ligand in coordination chemistry also opens up potential applications in catalysis and sensor technology. chemimpex.com The continuous exploration of new synthetic pathways is expected to unlock further uses for this versatile molecule. nbinno.com

| Field of Application | Current/Established Uses | Emerging/Untapped Areas |

|---|---|---|

| Medicinal Chemistry | Intermediate for anti-cancer agents, anti-inflammatory drugs, and antibiotics like Linezolid. nbinno.comchemimpex.com | Development of novel anti-mycobacterial agents for tuberculosis, antivirals, and drugs for other infectious diseases. nih.gov |

| Materials Science | Building block for polymers and coatings requiring thermal and chemical resistance. chemimpex.com | Formulation of advanced organic electronic materials such as OLEDs. chemimpex.com |

| Coordination Chemistry | Used as a ligand in catalysis. chemimpex.com | Development of novel sensors and catalytic systems. chemimpex.com |

| Agrochemicals | Currently limited exploration. | Potential development of new herbicides and fungicides, leveraging the bioactivity of fluorinated compounds. |

Advanced Computational Design and High-Throughput Screening for Novel Derivatives

Modern drug discovery and material science are increasingly driven by computational techniques that accelerate the identification of promising new molecules. nih.gov High-throughput virtual screening (HTVS) allows for the rapid assessment of large chemical libraries against biological targets. nih.gov For a scaffold like this compound, these in silico methods can be used to design and screen novel derivatives with enhanced activity and specificity.

Computational tools such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are employed to evaluate potential drug candidates. als-journal.comnih.gov Molecular docking helps predict the binding affinity and interaction patterns of a molecule within the active site of a target protein. nih.govmdpi.com QSAR models can identify the key molecular descriptors that correlate with biological activity, guiding the rational design of more potent compounds. nih.gov These computational approaches reduce the time and cost associated with laboratory synthesis and testing, allowing researchers to focus on the most promising candidates. researchgate.net

| Computational Technique | Objective | Application for this compound Derivatives |

|---|---|---|

| High-Throughput Virtual Screening (HTVS) | Rapidly screen large libraries of virtual compounds against a biological target. nih.gov | Identify novel derivatives with high predicted binding affinity for targets like kinases or DNA gyrase. nih.govals-journal.com |

| Molecular Docking | Predict the preferred orientation and binding energy of a ligand when bound to a receptor. nih.gov | Analyze interactions with key amino acid residues in the target's active site to guide structural modifications. |